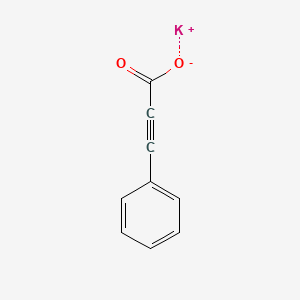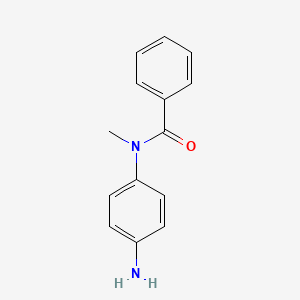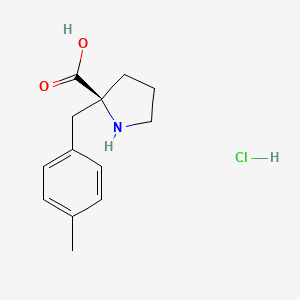
(S)-alpha-(4-Methyl-benzyl)-proline-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-alpha-(4-Methyl-benzyl)-proline-HCl” seems to be a complex organic compound. The closest related compound I found is 4-Methylbenzyltrimethylammonium hydroxide , which is a quaternary ammonium compound with the formula C11H18N+OH− . Another related compound is 4-Methylbenzaldehyde , which is an aromatic aldehyde with the formula CH3C6H4CHO .
Synthesis Analysis
The synthesis of related compounds like 4-Methylbenzyltrimethylammonium hydroxide involves reacting 4-methylbenzyl bromide with triethylamine, followed by stirring with silver oxide in water . For 4-Methylbenzaldehyde, it may be prepared from the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which could potentially be related to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For 4-Methylbenzaldehyde, it has a boiling point of 204 °C, a density of 1.019 g/cm3, and a molar mass of 120.15 g/mol .
Safety and Hazards
Propiedades
Número CAS |
637020-64-5 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(2S)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-10-3-5-11(6-4-10)9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3,(H,15,16)/t13-/m0/s1 |
Clave InChI |
SBPRAVICAMGXQI-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C[C@@]2(CCCN2)C(=O)O |
SMILES |
CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |
SMILES canónico |
CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3276156.png)
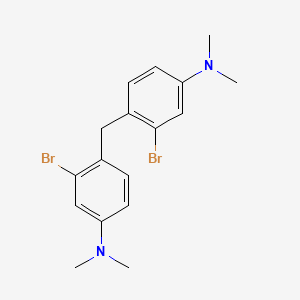
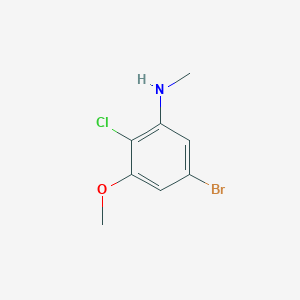
![4-[(3-Chlorophenoxy)methyl]piperidine](/img/structure/B3276169.png)

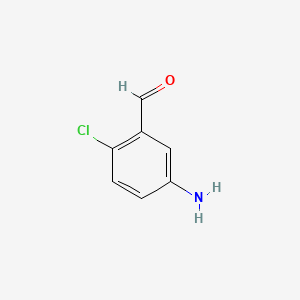
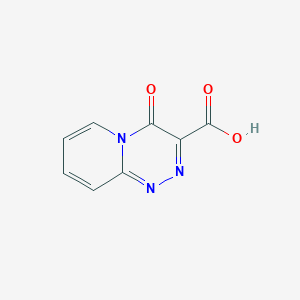
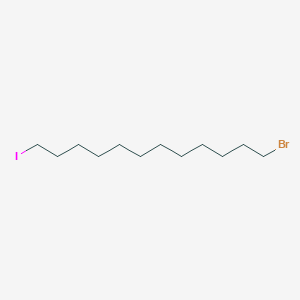

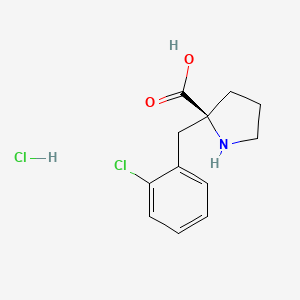
![Tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3276224.png)
